
Technical Guide: Spectroscopic Data of 3-
Nitrofluoranthen-9-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Nitrofluoranthen-9-ol

Cat. No.: B047296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 3-
Nitrofluoranthen-9-ol. The information is compiled from peer-reviewed literature and is

intended to assist researchers in the identification and characterization of this compound.

While comprehensive experimental spectra for 3-Nitrofluoranthen-9-ol are not widely

available in public spectral databases, key NMR data has been reported in the literature. This

guide focuses on presenting this data, along with information on related compounds to provide

a broader context for spectroscopic analysis.

Spectroscopic Data
The primary source of spectroscopic data for 3-Nitrofluoranthen-9-ol comes from a study by

Evans et al. (1994), which focused on the correct structural assignment of phenolic metabolites

of 3-nitrofluoranthene using high-resolution NMR spectroscopy.[1]

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the 1H NMR chemical shift data for 3-Nitrofluoranthen-9-ol.

Table 1: 1H NMR Chemical Shift Data for 3-Nitrofluoranthen-9-ol
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Proton Chemical Shift (ppm)

H-1 8.04

H-2 8.65

H-4 9.12

H-5 8.12

H-7 7.62

H-8 7.91

H-10 7.68

Data sourced from Evans et al. (1994).[1]

1.2. Mass Spectrometry (MS)

Specific mass spectrometry data for 3-Nitrofluoranthen-9-ol is not detailed in the readily

available literature. However, for the parent compound, 3-Nitrofluoranthene, GC-MS data is

available, showing a top mass-to-charge ratio (m/z) of 247.[2] For 3-Nitrofluoranthen-9-ol, the

expected molecular ion peak would correspond to its molecular weight.

1.3. Infrared (IR) Spectroscopy

Detailed experimental IR spectra for 3-Nitrofluoranthen-9-ol are not readily available.

However, the IR spectrum of the parent compound, 3-Nitrofluoranthene, shows strong

characteristic absorption peaks for the nitro group at 1323 cm-1 (symmetric stretch) and 1516

cm-1 (asymmetric stretch).[3] For 3-Nitrofluoranthen-9-ol, one would expect to see these nitro

group bands in addition to a broad absorption band in the region of 3200-3600 cm-1, which is

characteristic of the O-H stretching vibration of the hydroxyl group.

Experimental Protocols
The following methodologies are based on the protocols described in the literature for the

analysis of nitrofluoranthene metabolites.

2.1. NMR Spectroscopy Protocol
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The NMR spectral analysis for the structural determination of 3-Nitrofluoranthen-9-ol was

performed using one- and two-dimensional methods at 500 MHz.[1]

Sample Preparation: Samples were prepared by dissolving the compound in a suitable

deuterated solvent (e.g., DMSO-d6).

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) was used to acquire the

spectra.

Data Acquisition: One-dimensional 1H NMR spectra were acquired to determine chemical

shifts and coupling constants. Two-dimensional techniques, such as COSY (Correlation

Spectroscopy), were employed to establish proton-proton connectivity and aid in the

definitive assignment of the proton signals.[1]

Mandatory Visualizations
3.1. Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and

characterization of 3-Nitrofluoranthen-9-ol.
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Caption: Workflow for Spectroscopic Analysis.

3.2. Logical Relationship of Spectroscopic Techniques

The following diagram illustrates the relationship between different spectroscopic techniques

and the information they provide for the structural elucidation of 3-Nitrofluoranthen-9-ol.
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Caption: Spectroscopic Information Relationship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b047296?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

